4-Hydroxy-2,3-Dimethoxypyridin

Übersicht

Beschreibung

4-Hydroxy-2,3-dimethoxypyridine is a naturally occurring compound found in various plants, including the Chinese herb, Uncaria rhynchophylla. This compound has garnered attention due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,3-dimethoxypyridine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

Medicine: Research has explored its potential therapeutic applications, including its use in treating neurological disorders.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It’s often used for pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

Similar compounds have been shown to react with peroxyl and alkoxyl radicals . This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .

Biochemical Pathways

For instance, 4-hydroxy-tetrahydrodipicolinate reductase (DapB), an enzyme from the lysine biosynthesis pathway, catalyzes NAD(P)H dependent reduction of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate to generate 2,3,4,5-tetrahydrodipicolinate .

Pharmacokinetics

It’s often used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be of interest in drug development.

Result of Action

Similar compounds have been shown to react with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals . This could potentially influence various cellular processes.

Action Environment

It’s often used for pharmaceutical testing , suggesting that its stability and efficacy may be influenced by various environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Hydroxy-2,3-dimethoxypyridine are not well-studied. It is known that the compound has a boiling point of 358.4±37.0 °C and a density of 1.201±0.06 g/cm3 .

Cellular Effects

The cellular effects of 4-Hydroxy-2,3-dimethoxypyridine are not well-documented. It is known that similar compounds, such as 4-Hydroxy-2-hexenal (4-HHE), can induce oxidative stress and inflammation in cells .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-2,3-dimethoxypyridine is not well-understood. Similar compounds, such as 2,4-dimethoxypyridines, have been shown to inhibit autophagy, a cellular process that degrades and recycles cellular components .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Hydroxy-2,3-dimethoxypyridine in laboratory settings are not well-documented. Similar compounds, such as 2-(Chloromethyl)-3,4-dimethoxypyridine, have been used in the preparation of pantoprazole sodium, an antiulcerative drug .

Dosage Effects in Animal Models

The dosage effects of 4-Hydroxy-2,3-dimethoxypyridine in animal models are not well-documented. Similar compounds, such as 4-Hydroxy-2-quinolones, have been shown to have analgesic effects .

Metabolic Pathways

The metabolic pathways involving 4-Hydroxy-2,3-dimethoxypyridine are not well-understood. Similar compounds, such as trans-4-hydroxy-l-proline, are involved in the synthesis of isoprenoids .

Subcellular Localization

The subcellular localization of 4-Hydroxy-2,3-dimethoxypyridine is not well-understood. Similar compounds, such as isopentenyl diphosphate isomerases, have been found in the endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dimethoxypyridine typically involves the cyclization of tricarbonyl compounds. One common method starts with 3-hydroxyl-2-methyl-4-pyrone as the starting material, followed by a series of reactions to obtain the desired product . The reaction conditions often involve the use of transition metal complexes and ketene transformations .

Industrial Production Methods

the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing yield and reducing reaction steps .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar structure and have been studied for their pharmaceutical and biological activities.

2,3-Dimethoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 4-position, which may affect its reactivity and applications.

Uniqueness

4-Hydroxy-2,3-dimethoxypyridine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and methoxy groups make it a versatile compound in various chemical reactions and research applications.

Biologische Aktivität

4-Hydroxy-2,3-dimethoxypyridine is a member of the pyridine alkaloids, a class of compounds that has garnered attention for their diverse biological activities. This article explores the biological properties of 4-hydroxy-2,3-dimethoxypyridine, focusing on its antimicrobial, cytotoxic, and neuroprotective effects, supported by data tables and relevant case studies.

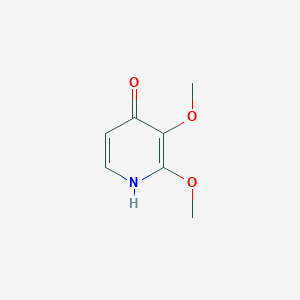

Chemical Structure and Properties

The chemical structure of 4-hydroxy-2,3-dimethoxypyridine can be represented as follows:

This compound features a pyridine ring with hydroxyl and methoxy groups at the 4, 2, and 3 positions, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that 4-hydroxy-2,3-dimethoxypyridine exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity of 4-Hydroxy-2,3-dimethoxypyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 µM |

| Bacillus subtilis | 6.25 µM |

| Clostridium perfringens | 1.56 µM |

| Ralstonia solanacarum | 1.56 µM |

| Escherichia coli | No activity |

| Candida albicans | No activity |

Research indicates that this compound shows moderate inhibitory effects against several Gram-positive bacteria while being ineffective against certain Gram-negative bacteria and fungi .

Cytotoxic Activity

The cytotoxic effects of 4-hydroxy-2,3-dimethoxypyridine have been evaluated across various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MKN-45 | 4.35 |

| HCT116 | 5.20 |

| K562 | 6.10 |

| A549 | 7.80 |

| DU145 | 9.72 |

The compound exhibited broad-spectrum cytotoxicity against multiple cancer cell lines with IC50 values ranging from approximately 4.35 to 9.72 µM, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

In addition to its antimicrobial and cytotoxic properties, recent investigations have suggested that compounds related to 4-hydroxy-2,3-dimethoxypyridine may induce neurite outgrowth in neuronal cells. This effect is mediated through pathways such as PI3-K/PKB and MEK/ERK signaling pathways, which are crucial for neuronal survival and differentiation .

Case Studies

- Case Study on Antibacterial Efficacy : A study involving the evaluation of several derivatives of pyridine compounds highlighted the effectiveness of 4-hydroxy-2,3-dimethoxypyridine against MRSA strains, showing promise for further development in antibiotic therapies .

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, suggesting its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDKNSBVIZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445961 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123631-83-4 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.